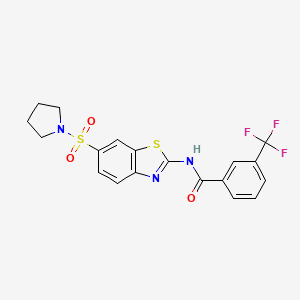![molecular formula C17H12ClFN2O4S B2685833 [6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate CAS No. 896309-33-4](/img/structure/B2685833.png)
[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, a pyran ring, and a benzoate group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, imidazole compounds are known to participate in a variety of reactions. For instance, they can be deprotonated to make imidazolate-based coordination polymers .Scientific Research Applications
Anti-Cancer Activity
One study involved the synthesis of fluoro substituted benzo[b]pyran derivatives, demonstrating significant anti-lung cancer activity. These compounds, including derivatives similar to the compound of interest, were tested against human cancer cell lines, showing promising anticancer activity at low concentrations (Hammam et al., 2005).
Antibacterial Evaluation
Another research effort focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. The study synthesized and tested various compounds for antibacterial activity, finding several with high activities against bacterial strains (Azab et al., 2013).
Material Science Applications
In material science, partially fluorinated copolymers bearing azole functions were synthesized and evaluated for their potential in proton exchange membrane fuel cells (PEMFC) operating at low relative humidity. The study highlighted the influence of the nature of the N-heterocycle on the membrane's microstructure, thermal properties, and water uptake, demonstrating the versatility of fluorine-containing heterocyclic compounds in high-performance materials (Campagne et al., 2013).
properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O4S/c1-21-6-5-20-17(21)26-9-10-7-13(22)14(8-24-10)25-16(23)15-11(18)3-2-4-12(15)19/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQMYZKFAEIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


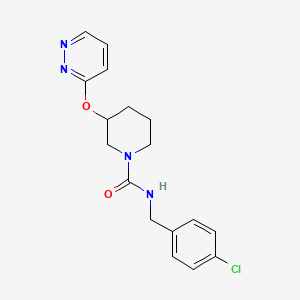
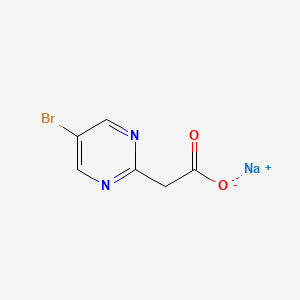
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide](/img/structure/B2685757.png)

![2,4-Dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxylic acid](/img/structure/B2685760.png)

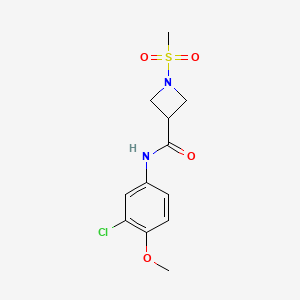
![1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride](/img/structure/B2685765.png)
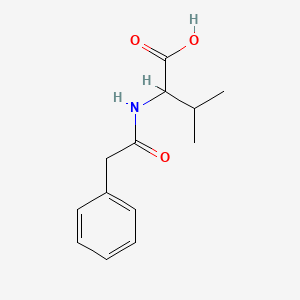
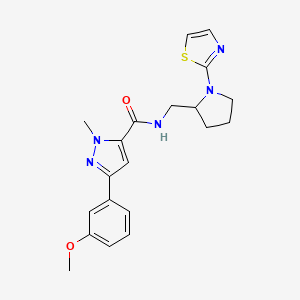
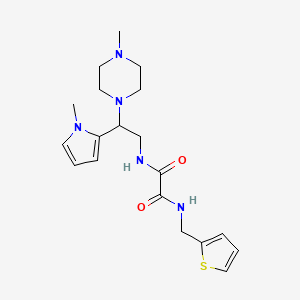
![4-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2685771.png)
